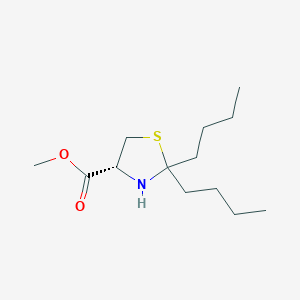
methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is a unique organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between a dibutylamine and a thiocarbonyl compound under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, such as a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Thiazolidine derivatives have shown promise in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Thiazolidine-2-thione: Similar in structure but with a sulfur atom replacing the carbonyl oxygen.
Thiazolidine-4-carboxylic acid: Lacks the methyl ester group but shares the thiazolidine ring.
2,2-Dibutyl-1,3-thiazolidine: Similar but without the carboxylate functional group.
Uniqueness: Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
920758-06-1 |
|---|---|
Formule moléculaire |
C13H25NO2S |
Poids moléculaire |
259.41 g/mol |
Nom IUPAC |
methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-4-6-8-13(9-7-5-2)14-11(10-17-13)12(15)16-3/h11,14H,4-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
MVEIONHRJHOZCO-NSHDSACASA-N |
SMILES isomérique |
CCCCC1(N[C@@H](CS1)C(=O)OC)CCCC |
SMILES canonique |
CCCCC1(NC(CS1)C(=O)OC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)






![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)

